molecular formula C8H7BrN2O4 B14900670 Ethyl 6-bromo-5-nitronicotinate

Ethyl 6-bromo-5-nitronicotinate

Cat. No.: B14900670
M. Wt: 275.06 g/mol
InChI Key: LCSHESOCQVAJPZ-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-nitronicotinate is an organic compound with the molecular formula C8H7BrN2O4 It is a derivative of nicotinic acid, featuring both bromine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-bromo-5-nitronicotinate typically involves the bromination and nitration of nicotinic acid derivatives. One common method includes the bromination of ethyl nicotinate followed by nitration under controlled conditions. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and nitric acid for nitration .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-bromo-5-nitronicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 6-bromo-5-nitronicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-5-nitronicotinate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The bromine and nitro groups play crucial roles in its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Biological Activity

Ethyl 6-bromo-5-nitronicotinate is a compound of interest due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms, applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound is characterized by the presence of both bromine and nitro groups, which enhance its reactivity and biological potential. The compound can be synthesized through various methods, typically involving the bromination of ethyl nicotinate followed by nitration . The unique combination of these functional groups suggests possible interactions with biological targets, particularly in the context of receptor binding and enzyme activity.

Mechanisms of Biological Activity

The biological activity of this compound has been linked to its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that related compounds exhibit varying affinities for different nAChR subtypes. For instance, studies on similar nicotine derivatives have shown that modifications in the molecular structure can significantly affect receptor binding affinities .

Binding Affinities

CompoundReceptor TypeBinding Affinity (K_i)
This compoundα7 nAChRK_i > 100 μM
This compoundα4β2 nAChRK_i = 12.2 μM
(+)-nicotineα4β2 nAChRK_i = 170 nM
(−)-nicotineα4β2 nAChRK_i = 4.2 nM

These results indicate that this compound has a relatively low binding affinity for the α7 subtype compared to nicotine, suggesting that it may not be as potent in eliciting biological responses mediated by this receptor .

Pharmacological Studies

Despite limited direct studies on this compound itself, related compounds have provided insights into its potential pharmacological effects. For example, derivatives with similar structural motifs have been evaluated for their effects on neurotransmitter release and receptor antagonism.

  • Antinociceptive Activity : Some studies have assessed the antinociceptive properties of nicotine derivatives in animal models. These studies often measure the ability of compounds to reduce pain responses, providing indirect evidence of their biological activity.
  • Antimicrobial Properties : There is emerging interest in the antimicrobial potential of compounds containing bromine and nitro groups. Research has shown that these functional groups can enhance antimicrobial activity against various pathogens .

Case Study: Antimicrobial Activity

A study examining the antimicrobial properties of flavonoid derivatives with bromine and nitro groups found significant inhibitory effects against bacterial growth. While specific data on this compound is lacking, the findings suggest that similar compounds may exhibit promising antimicrobial properties .

Case Study: Receptor Binding

In a comparative study involving various nicotine derivatives, researchers found that certain modifications could enhance receptor selectivity and potency. This highlights the importance of structural variations in determining biological activity .

Properties

Molecular Formula

C8H7BrN2O4

Molecular Weight

275.06 g/mol

IUPAC Name

ethyl 6-bromo-5-nitropyridine-3-carboxylate

InChI

InChI=1S/C8H7BrN2O4/c1-2-15-8(12)5-3-6(11(13)14)7(9)10-4-5/h3-4H,2H2,1H3

InChI Key

LCSHESOCQVAJPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)Br)[N+](=O)[O-]

Origin of Product

United States

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